(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
Description
This acrylonitrile derivative features a conjugated (E)-configured acrylonitrile backbone, substituted with a 5-(2,4-dichlorophenyl)furan moiety at the 3-position and an indole-3-carbonyl group at the 2-position. Though direct biological data for this compound is absent in the provided evidence, structurally related analogs demonstrate activities such as NADPH oxidase (NOX) inhibition and solid-state emission properties .
Properties
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O2/c23-14-5-7-17(19(24)10-14)21-8-6-15(28-21)9-13(11-25)22(27)18-12-26-20-4-2-1-3-16(18)20/h1-10,12,26H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBYMWDUAHDHU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The furan and indole components are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Furan-Based Acrylonitrile Derivatives
(a) Substituent Effects on Physicochemical Properties
Compound 3g : (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
Compound 3h : (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylonitrile
- Target Compound: (E)-3-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile Substituent: 2,4-Dichlorophenyl (stronger electron-withdrawing and steric effects).
Key Trends:
- Electron-withdrawing groups (NO₂, Cl) increase melting points and stabilize the acrylonitrile’s CN group (IR peaks ~2200–2250 cm⁻¹).
- Dichlorophenyl substitution may enhance thermal stability compared to monosubstituted analogs.
Pyrazole-Based Acrylonitrile Derivatives
Compound 7e : (E)-3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
- Biological Relevance: Pyrazole-containing analogs (e.g., P1 and P3 in ) inhibit NOX4-derived ROS in vascular smooth muscle cells (IC₅₀ ~10 µmol/L). The rigid pyrazole ring may improve target binding compared to furan derivatives .
Comparison with Target Compound:
- Structural Impact : Pyrazole’s aromaticity and hydrogen-bonding sites (N atoms) may enhance biological activity but reduce solubility versus furan.
- Electronic Effects : Chlorophenyl substituents in both classes contribute to similar CN stretching frequencies (~2250 cm⁻¹).
Tosylated Indole Derivatives
- (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile Substituent: Tosyl (sulfonyl) group on indole nitrogen. Crystal Data: Monoclinic, C2/c; dihedral angle between indole and sulfonyl-phenyl: 89.95° . Conformational Effects: Tosyl group introduces steric bulk, altering packing (weak C–H···N/O interactions).
Comparison with Target Compound:
- Thermal Stability : Higher molecular weight (426.47 g/mol vs. ~380–400 g/mol for furan analogs) may increase melting points.
Chromene and Benzofuran Derivatives
- Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Core: Chromene instead of acrylonitrile. Melting Point: 223–227°C; IR: CN at 2204 cm⁻¹ .
Compound 7 : (E)-2-(Benzofuran-2-yl)-3-(5-(benzofuran-2-yl)furan-2-yl)acrylonitrile
Key Differences:
- Chromene/benzofuran cores alter electronic profiles (e.g., emission vs. acrylonitrile’s reactivity).
- Lower melting points suggest reduced crystallinity compared to dichlorophenyl-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
